N-(2-Bromo-5-fluorophenyl)pivalamide
Overview
Description
N-(2-Bromo-5-fluorophenyl)pivalamide: is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol . It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, along with a pivalamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide typically involves the reaction of 2-bromo-5-fluorobenzenamine with trimethylacetyl chloride in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at room temperature . The general reaction scheme is as follows:
- Dissolve 2-bromo-5-fluorobenzenamine in dichloromethane.
- Add trimethylacetyl chloride dropwise to the solution.
- Add diisopropylethylamine to the reaction mixture.
- Stir the reaction mixture at room temperature until completion.
- Purify the product by standard methods such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-5-fluorophenyl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield corresponding amides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(2-Bromo-5-fluorophenyl)pivalamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-fluorophenyl)pivalamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pivalamide group can also play a role in modulating the compound’s overall physicochemical properties, such as solubility and stability .
Comparison with Similar Compounds
- N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
Comparison: N-(2-Bromo-5-fluorophenyl)pivalamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly impact its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCRFHKDWNMPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732760 | |
Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885609-84-7 | |
Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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